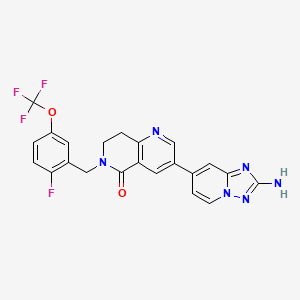
Ripk1-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripk1-IN-18 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ripk1-IN-18 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired product. For instance, the preparation of this compound may involve the use of fluorinated aromatic compounds, nitrogen-containing heterocycles, and specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Ripk1-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted aromatic compounds .
Applications De Recherche Scientifique
Ripk1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cell death pathways, including apoptosis and necroptosis.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1 .
Mécanisme D'action
Ripk1-IN-18 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in inflammation and cell death. The molecular targets of this compound include the kinase domain of RIPK1, which is crucial for its enzymatic activity. By binding to this domain, this compound stabilizes RIPK1 in an inactive conformation, preventing its activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to Ripk1-IN-18 include:
Necrostatin-1 (Nec-1): A well-known RIPK1 inhibitor that prevents necroptosis.
Necrostatin-34 (Nec-34): A newer RIPK1 inhibitor with a distinct mechanism of action.
GSK2656157 (GSK’157): Initially identified as a PERK inhibitor but later found to inhibit RIPK1 .
Uniqueness
This compound is unique due to its high potency and selectivity for RIPK1. Unlike some other inhibitors, this compound has demonstrated efficacy in various preclinical models of human diseases, making it a promising candidate for further development. Its ability to modulate both inflammation and cell death pathways sets it apart from other compounds that may only target one aspect of these processes .
Propriétés
Formule moléculaire |
C22H16F4N6O2 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C22H16F4N6O2/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32/h1-3,6-10H,4-5,11H2,(H2,27,30) |
Clé InChI |
WENOWVHDZSKLHI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



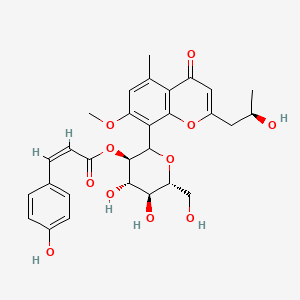
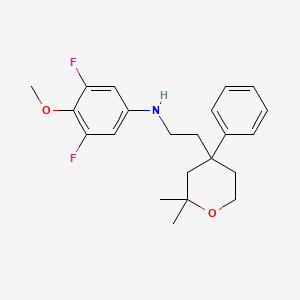
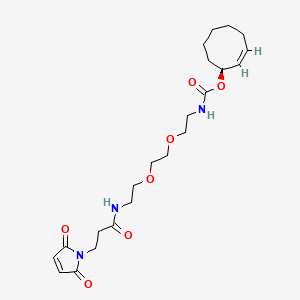

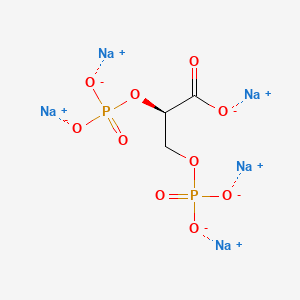
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
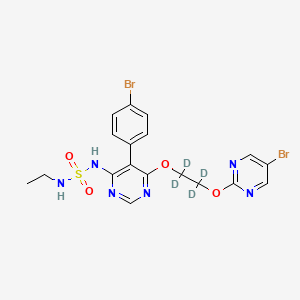

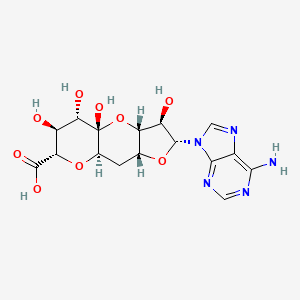


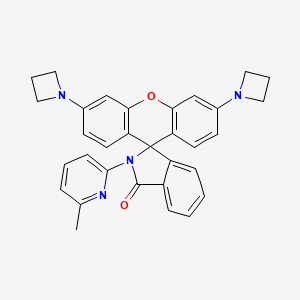
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
